Methyl 3-(5-aminopyrazin-2-yl)benzoate
Overview
Description
Methyl 3-(5-aminopyrazin-2-yl)benzoate is a compound that belongs to the class of heterocyclic organic compounds It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a benzoic acid methyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-aminopyrazin-2-yl)benzoate typically involves the following steps:
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Formation of the Pyrazine Ring: : The pyrazine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors. One common method involves the reaction of 2,3-diaminopyrazine with a suitable aldehyde or ketone under acidic conditions to form the pyrazine ring.
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Introduction of the Benzoic Acid Methyl Ester Moiety: : The benzoic acid methyl ester group can be introduced through esterification reactions. For example, benzoic acid can be reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester.
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Coupling of the Pyrazine and Benzoic Acid Methyl Ester Moieties: : The final step involves coupling the pyrazine ring with the benzoic acid methyl ester group. This can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of the pyrazine ring with a halogenated benzoic acid methyl ester in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the above-mentioned methods. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-aminopyrazin-2-yl)benzoate can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
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Substitution: : The compound can undergo substitution reactions, where functional groups are replaced by other groups. For example, halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-(5-aminopyrazin-2-yl)benzoate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Methyl 3-(5-aminopyrazin-2-yl)benzoate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pyrazine ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for binding to biological targets .
Comparison with Similar Compounds
Similar Compounds
3-(5-Aminopyrazin-2-yl)-benzoic acid: Similar structure but lacks the methyl ester group.
3-(5-Aminopyrazin-2-yl)-benzoic acid ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester.
3-(5-Aminopyrazin-2-yl)-benzoic acid propyl ester: Similar structure with a propyl ester group.
Uniqueness
Methyl 3-(5-aminopyrazin-2-yl)benzoate is unique due to its specific combination of the pyrazine ring and the benzoic acid methyl ester moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 3-(5-aminopyrazin-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-17-12(16)9-4-2-3-8(5-9)10-6-15-11(13)7-14-10/h2-7H,1H3,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPDBJPCJRJGGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CN=C(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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